2-Methylthiolan-3-ol

Overview

Description

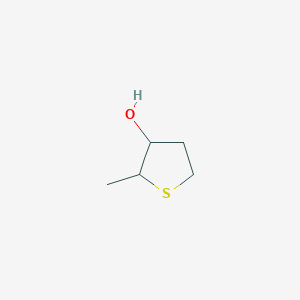

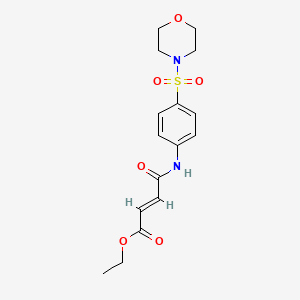

2-Methylthiolan-3-ol is a chemical compound with the CAS Number: 149834-43-5 . It has a molecular weight of 118.2 and is typically in liquid form .

Molecular Structure Analysis

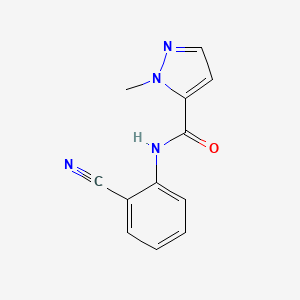

The molecular structure of this compound consists of a five-membered ring with a sulfur atom, an oxygen atom, and a methyl group attached . The IUPAC name for this compound is this compound .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its boiling point is 203.4 °C at 760 mmHg, and it has a theoretical density of 1.123 g/cm^3 .Scientific Research Applications

Chemical Genomics of Cancer Chemopreventive Dithiolethiones

Dithiolethiones, including 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (OLT), have shown promise as chemopreventive agents, blocking or diminishing the early stages of carcinogenesis. A study on rats revealed these compounds induce detoxication enzymes and modulate lipid metabolism, particularly fatty acids, indicating potential in cancer prevention and metabolic regulation (Tran et al., 2009).

Methylthiolation Synthesis

A novel method for the synthesis of ketone-substituted indoles with a 3-methylthioether moiety has been established. This metal-free method uses dimethyl sulfoxide for the simultaneous formation of new C–S and CO bonds, indicating an efficient way to incorporate the methylthio group into complex molecules (Zou et al., 2015).

Copper-Mediated Methylthiolation

Cu(II)-mediated methylthiolation of aryl C-H bonds with DMSO as the methylthiolation reagent is a breakthrough. This method allows the introduction of a methylthio group into various compounds under oxidative conditions, showing the versatility and functional group tolerance of this approach (Chu et al., 2010).

Electrochemical Methylthiolation

The electrochemical-induced C–H methylthiolation of electron-rich aromatics using potassium thiocyanate and methanol represents an innovative, metal-free, and environmentally friendly approach. This technique is versatile for various aromatic compounds and does not require toxic sulfur reagents or exogenous oxidants, highlighting its potential in green chemistry (Wu et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-methylthiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUQWGSXLBQNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)